molecular formula C14H18O B12930077 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B12930077
M. Wt: 202.29 g/mol
InChI Key: NNEHKVQDMABNNY-UHFFFAOYSA-N
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Description

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is an organic compound belonging to the class of naphthalenes Naphthalenes are known for their aromatic properties and are widely used in various chemical industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. A common approach might include:

    Alkylation: Introduction of ethyl and methyl groups to a naphthalene precursor.

    Cyclization: Formation of the dihydronaphthalene ring structure.

    Oxidation/Reduction: Adjusting the oxidation state to achieve the desired ketone functional group.

Industrial Production Methods

Industrial production may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies.

    Medicine: Investigation of pharmacological properties.

    Industry: Use in the production of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In an industrial context, it might act as a precursor or intermediate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydronaphthalene: A simpler dihydronaphthalene derivative.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): A fully hydrogenated naphthalene derivative.

    Naphthalene: The parent aromatic hydrocarbon.

Uniqueness

6-Ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2(1H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

6-ethyl-1,1-dimethyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C14H18O/c1-4-10-5-7-12-11(9-10)6-8-13(15)14(12,2)3/h5,7,9H,4,6,8H2,1-3H3

InChI Key

NNEHKVQDMABNNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(C(=O)CC2)(C)C

Origin of Product

United States

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